2(3H)-Furanone, 3-dodecyldihydro-
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Overview
Description
3-Dodecyldihydrofuran-2(3H)-one is an organic compound with the molecular formula C16H30O2. It is a member of the furan family, characterized by a five-membered ring containing one oxygen atom. This compound is notable for its long dodecyl side chain, which imparts unique physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dodecyldihydrofuran-2(3H)-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the acid-catalyzed cyclization of dodecyl-substituted dihydroxy compounds. The reaction conditions often include:
Catalysts: Sulfuric acid or hydrochloric acid
Solvents: Toluene or dichloromethane
Temperature: 50-100°C
Industrial Production Methods
In an industrial setting, the production of 3-Dodecyldihydrofuran-2(3H)-one may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Materials: Dodecyl alcohol and furan derivatives
Catalysts: Strong acids like sulfuric acid
Purification: Distillation or recrystallization to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions
3-Dodecyldihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones
Reduction: Formation of alcohols or alkanes
Substitution: Halogenation or alkylation at the furan ring
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides
Major Products
Oxidation: Dodecanoic acid, dodecanone
Reduction: Dodecyl alcohol, dodecane
Substitution: Halogenated furans, alkyl-substituted furans
Scientific Research Applications
3-Dodecyldihydrofuran-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry
Biology: Investigated for its potential antimicrobial and antifungal properties
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent
Industry: Utilized in the production of surfactants, lubricants, and specialty chemicals
Mechanism of Action
The mechanism by which 3-Dodecyldihydrofuran-2(3H)-one exerts its effects involves interactions with various molecular targets. In biological systems, it may interact with cell membranes, disrupting their integrity and leading to antimicrobial effects. The long dodecyl chain allows for strong hydrophobic interactions, enhancing its efficacy in non-polar environments.
Comparison with Similar Compounds
Similar Compounds
- 3-Dodecylfuran-2(5H)-one
- 3-Dodecyl-2,5-dihydrofuran
- 3-Dodecyl-2,5-dihydrothiophene
Uniqueness
3-Dodecyldihydrofuran-2(3H)-one is unique due to its specific ring structure and long alkyl chain, which confer distinct physical and chemical properties. Compared to similar compounds, it exhibits higher stability and a broader range of reactivity, making it a versatile compound in various applications.
Properties
CAS No. |
73263-36-2 |
---|---|
Molecular Formula |
C16H30O2 |
Molecular Weight |
254.41 g/mol |
IUPAC Name |
3-dodecyloxolan-2-one |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-14-18-16(15)17/h15H,2-14H2,1H3 |
InChI Key |
CKVQBYJDENROIT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1CCOC1=O |
Origin of Product |
United States |
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